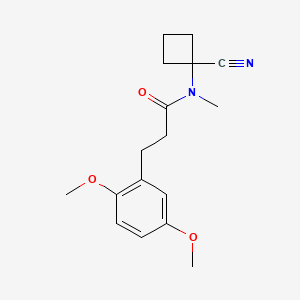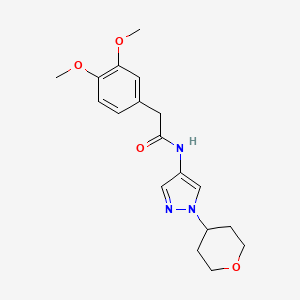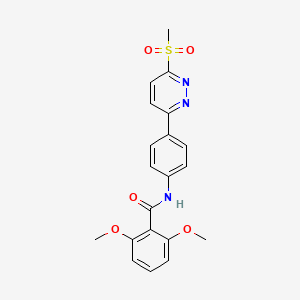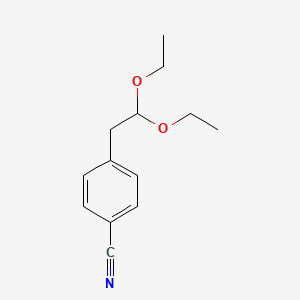
1-(6-Methoxypyridin-3-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(6-Methoxypyridin-3-yl)propan-2-one is a chemical entity that has been explored in various research contexts due to its potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with the 6-methoxypyridin moiety have been synthesized and studied for their biological properties. For instance, a series of indenopyrazoles with a methoxy group at the R(1) position, which is structurally similar to the 6-methoxypyridin group, showed promising antiproliferative activity toward human cancer cells . Another compound, 6-Methoxy-4-quinolone, exhibited strong fluorescence and stability, making it useful for biomedical analysis . Additionally, novel derivatives containing the 6-methoxy-3,4-dihydroquinolin moiety were synthesized and showed significant inhibition of HIV-1 reverse transcriptase and antimicrobial activities .
Synthesis Analysis
The synthesis of compounds related to 1-(6-Methoxypyridin-3-yl)propan-2-one involves multi-step chemical reactions. For example, the indenopyrazoles were synthesized from indanones and phenyl isothiocyanates in a two-step process . The synthesis of fluorescent labeling reagents also involves the formation of derivatives from quinolone precursors . The design and synthesis of HIV-1 reverse transcriptase inhibitors involved a ligand-based drug design approach, followed by the actual chemical synthesis and characterization of the compounds .
Molecular Structure Analysis
The molecular structure of compounds containing the 6-methoxypyridin moiety is crucial for their biological activity. The presence of a methoxy group at specific positions significantly influences the cell growth inhibition properties, as seen in the indenopyrazoles . The molecular structure also affects the fluorescence characteristics, as demonstrated by 6-Methoxy-4-quinolone, which has a large Stokes' shift and maintains strong fluorescence across a wide pH range .
Chemical Reactions Analysis
The chemical reactivity of compounds with the 6-methoxypyridin moiety is influenced by their molecular structure. The indenopyrazoles, for instance, were found to inhibit tubulin polymerization, which is a critical process in cell division, thereby exhibiting antiproliferative activity . The quinolone derivative was used as a fluorescent labeling reagent, indicating its reactivity with carboxylic acids for analytical purposes . The anti-HIV-1 RT derivatives were designed to interact with the HIV-1 reverse transcriptase enzyme, showcasing their potential as inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 1-(6-Methoxypyridin-3-yl)propan-2-one are diverse. The fluorescence properties of 6-Methoxy-4-quinolone, such as its molar absorptivity and quantum yield, are significant for its application in biomedical analysis . The stability of these compounds under various conditions, such as temperature and pH, also plays a vital role in their practical applications . The antimicrobial and antifungal activities of the HIV-1 RT inhibitors suggest that these compounds have specific interactions with biological targets, which are influenced by their chemical properties .
Wissenschaftliche Forschungsanwendungen
Cancer Research and Drug Interaction
- Structural Modifications in Oncology : A study by Palmer et al. (2012) discusses a compound containing 3-methoxy-2-aminopyridine, structurally related to 1-(6-Methoxypyridin-3-yl)propan-2-one, as part of a lead series in cancer treatment. Modifications were made to reduce mutagenic potential and drug-drug interaction risks (Palmer et al., 2012).
Pharmacokinetics and Drug Development
- Metabolism of Anticancer Drugs : Lee et al. (2004) studied the metabolism of a novel anti-cancer agent with a structure involving 6-methoxypyridin-3-yl, highlighting extensive metabolization to various derivatives, including O-demethylation of methoxypyridine (Lee et al., 2004).
Material Science and Chemistry
- Monomers for Adhesive Polymers : Moszner et al. (2006) synthesized a compound related to 1-(6-Methoxypyridin-3-yl)propan-2-one for adhesive polymers, demonstrating its utility in materials science and chemical engineering (Moszner et al., 2006).
Liquid Crystal and Luminescent Materials
- Liquid Crystalline Behavior and Photo Physical Properties : Ahipa et al. (2014) synthesized derivatives of 6-methoxypyridin-4-yl, showing potential as luminescent materials and exhibiting liquid crystalline behavior (Ahipa et al., 2014).
Anti-Viral Research
- Anti-HIV-1 RT and Antimicrobial Activity : Chander et al. (2016) explored derivatives of 6-methoxy-3,4-dihydroquinolin-1(2H)-yl in inhibiting HIV-1 RT, demonstrating the compound's potential in anti-viral research (Chander et al., 2016).
Corrosion Inhibition in Industrial Applications
- Inhibitors of Mild Steel Corrosion : Olasunkanmi and Ebenso (2019) studied quinoxaline-based propanones, including 3-methoxypyridin derivatives, as corrosion inhibitors in industrial settings (Olasunkanmi & Ebenso, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(6-methoxypyridin-3-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)5-8-3-4-9(12-2)10-6-8/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVKQIOWHQKSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CN=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxypyridin-3-yl)propan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[1-(Oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3009103.png)





![[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B3009112.png)
![Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B3009113.png)
![5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B3009116.png)
![2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile](/img/structure/B3009119.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3009122.png)

